Tert-butyl N-(1-carbamoylcyclopentyl)carbamate
Overview
Description
Tert-butyl N-(1-carbamoylcyclopentyl)carbamate is a chemical compound known for its role as a protecting group in organic synthesis. Protecting groups are used to temporarily mask reactive sites in molecules to prevent unwanted reactions during a synthetic sequence. This compound is particularly useful in peptide synthesis, where it helps protect amine groups from reacting prematurely .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-carbamoylcyclopentyl)carbamate typically involves the reaction of 1-amino-1-cyclopentanecarboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like tetrahydrofuran at room temperature for about 20 hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-(1-carbamoylcyclopentyl)carbamate primarily undergoes deprotection reactions, where the protecting group is removed to reveal the free amine. This deprotection can be achieved using strong acids like trifluoroacetic acid or by heating .
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, heat
Formation: Di-tert-butyl dicarbonate, sodium hydroxide, tetrahydrofuran
Major Products:
Scientific Research Applications
Tert-butyl N-(1-carbamoylcyclopentyl)carbamate is widely used in scientific research, particularly in the fields of chemistry and biology. Its primary application is in peptide synthesis, where it serves as a protecting group for amines. This allows for the stepwise construction of peptides without interference from reactive amine groups .
In medicinal chemistry, this compound is used to synthesize peptide-based drugs and other bioactive molecules. It is also employed in the development of new synthetic methodologies and in the study of reaction mechanisms.
Mechanism of Action
The mechanism by which tert-butyl N-(1-carbamoylcyclopentyl)carbamate exerts its effects is primarily through the protection and subsequent deprotection of amine groups. The tert-butyl carbamate group is introduced to the amine via nucleophilic addition to di-tert-butyl dicarbonate. The protecting group can be removed by protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group, resulting in the release of the free amine .
Comparison with Similar Compounds
Tert-butyl N-hydroxycarbamate (N-Boc-Hydroxylamine): Used as a protecting group for hydroxylamines.
Tert-butyl N-[1-(aminocarbonyl)-3-methylbutyl]carbamate: Another carbamate derivative used in organic synthesis.
Tert-butyl N-{[1-(hydroxymethyl)cyclopentyl]methyl}carbamate: Similar structure but with a hydroxymethyl group.
Uniqueness: Tert-butyl N-(1-carbamoylcyclopentyl)carbamate is unique due to its specific application in protecting amine groups in cyclic structures, such as cyclopentane derivatives. This makes it particularly valuable in the synthesis of cyclic peptides and other cyclic compounds.
Properties
IUPAC Name |
tert-butyl N-(1-carbamoylcyclopentyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-10(2,3)16-9(15)13-11(8(12)14)6-4-5-7-11/h4-7H2,1-3H3,(H2,12,14)(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDQMUWECXSWDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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